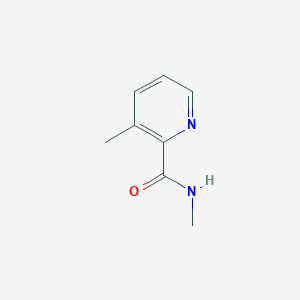

N,3-dimethylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

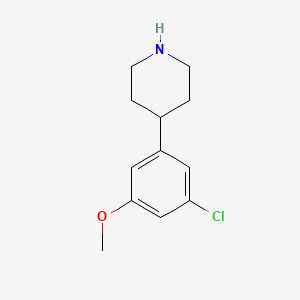

N,3-Dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .Scientific Research Applications

Anti-Tuberculosis Activity

N,3-dimethylpyridine-2-carboxamide derivatives have shown potent anti-tuberculosis activity. A study by Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated remarkable selectivity and potency against various tuberculosis strains, including multi- and extensive drug-resistant ones (Moraski et al., 2011).

Ligand Flexibility in Copper(II) Complexes

The compound has been studied for its role in ligand flexibility when forming complexes with metals. Rowland et al. (2001) explored the structures of Copper(II) complexes involving pyridine 2-carboxamide units, highlighting the compound's potential in complex formation and structure variation (Rowland et al., 2001).

Restricted Rotation in Amides

Research by Riddell and Williams (1973) examined the restricted rotation around the amide bond in NN-dimethylpyridine-2-carboxamides. Their findings contribute to understanding molecular dynamics and structural properties of such compounds (Riddell & Williams, 1973).

DNA-Intercalating Drug Development

The compound's derivative has been investigated for its potential in cancer treatment. For example, Wang et al. (2005) synthesized a compound for use as a PET tracer in cancer tyrosine kinase imaging, indicating its relevance in oncology research (Wang et al., 2005).

Brain Edema Inhibitors

In the field of neuroscience, Robert et al. (1995) studied derivatives of this compound as brain edema inhibitors, demonstrating the compound's potential in treating neurological conditions (Robert et al., 1995).

Binding in DNA Minor Groove

Wade et al. (1992) explored the design of peptides that bind in the minor groove of DNA using pyridine-2-carboxamide-netropsin, which helps in understanding DNA-protein interactions (Wade et al., 1992).

Future Directions

While specific future directions for N,3-Dimethylpyridine-2-carboxamide are not mentioned, similar compounds such as indole-2-carboxamides have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their unique inhibitory properties, and it is hoped that these scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

N,3-dimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAICFZGGPOHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)